molecular formula C18H21BO2 B11847261 (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid

(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid

Cat. No.: B11847261
M. Wt: 280.2 g/mol
InChI Key: KDHOGZIXPOZQKU-ZCXUNETKSA-N
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Description

(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid is an organoboron compound characterized by its E-configuration (trans stereochemistry) at the double bond, a hexenyl backbone, and two phenyl substituents at positions 1 and 2 (Figure 1). Boronic acids, in general, are pivotal in organic synthesis due to their versatility as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) and their stability under physiological conditions . Their low toxicity and biodegradability to boric acid—a naturally occurring compound—make them attractive in medicinal chemistry and drug design .

Properties

Molecular Formula

C18H21BO2

Molecular Weight

280.2 g/mol

IUPAC Name

[(E)-1,2-diphenylhex-1-enyl]boronic acid

InChI

InChI=1S/C18H21BO2/c1-2-3-14-17(15-10-6-4-7-11-15)18(19(20)21)16-12-8-5-9-13-16/h4-13,20-21H,2-3,14H2,1H3/b18-17-

InChI Key

KDHOGZIXPOZQKU-ZCXUNETKSA-N

Isomeric SMILES

B(/C(=C(/CCCC)\C1=CC=CC=C1)/C2=CC=CC=C2)(O)O

Canonical SMILES

B(C(=C(CCCC)C1=CC=CC=C1)C2=CC=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Nickel-Catalyzed Alkyne Hydroboration

Nickel-catalyzed hydroboration of alkynes represents a direct route to vinyl boronic acids. In this method, a terminal alkyne precursor—specifically 1,2-diphenylhex-1-yne—reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Ni(acac)₂ and triphenylphosphine (PPh₃). The reaction proceeds via a ligand-assisted oxidative addition mechanism, where the alkyne coordinates to the nickel center, followed by transmetallation with the diboron reagent.

Key conditions :

  • Catalyst system : Ni(acac)₂ (10 mol%), PPh₃ (10 mol%), Cs₂CO₃ (20 mol%)

  • Solvent : Dioxane/ethanol (4:1 v/v) at 90°C under nitrogen

  • Yield : 70–84% (based on analogous shorter-chain systems)

The stereoselectivity of the reaction favors the E-isomer due to the anti-addition of boron to the alkyne. However, extending the alkyne chain to hex-1-yne introduces steric challenges, necessitating prolonged reaction times (8–12 hours) to achieve complete conversion.

Palladium-Mediated Miyaura Borylation

The Miyaura borylation reaction enables the conversion of vinyl halides to boronic esters, which can subsequently be hydrolyzed to boronic acids. For (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid, the precursor (E)-1,2-diphenylhex-1-en-1-yl bromide is treated with B₂pin₂ in the presence of Pd(PPh₃)₄ and potassium acetate (KOAc).

Mechanistic insights :

  • Oxidative addition of the vinyl bromide to Pd(0) forms a Pd(II) intermediate.

  • Ligand exchange with B₂pin₂ generates a Pd-boryl complex.

  • Reductive elimination yields the vinyl boronic ester, which is hydrolyzed to the boronic acid.

Optimization data :

ParameterOptimal Value
Catalyst loading5 mol% Pd(PPh₃)₄
SolventDioxane/water (9:1)
Temperature80°C
Yield65–72%

Polar solvents enhance reaction efficiency by stabilizing charged intermediates, while excess KOAc prevents protodeboronation.

Stereoselective Allylboration Strategies

Nickel-Catalyzed Allylboration of Aldehydes

This method involves the coupling of γ-borylated allylnickel intermediates with aldehydes. Starting from 1-phenylhex-1-en-3-ylboronic acid and benzaldehyde, Ni(acac)₂ facilitates the formation of the E-configured product via a six-membered transition state.

Procedure :

  • Generate the allylnickel species from 1-phenylhex-1-en-3-ylboronic acid and Ni(acac)₂.

  • React with benzaldehyde in THF at −78°C.

  • Quench with NH₄Cl and purify via column chromatography.

Outcomes :

  • Stereoselectivity : >20:1 E/Z (due to steric hindrance in the transition state)

  • Yield : 68% (scaled to 5 mmol)

Functional Group Transformations

Halogenation of Propargyl Alcohols

Propargyl alcohols serve as precursors to vinyl halides, which are intermediates in Miyaura borylation. Using a one-pot halogenation protocol, 1,2-diphenylhex-1-en-3-ol is converted to the corresponding bromide via mesylation followed by treatment with methylmagnesium bromide.

Steps :

  • Mesylate the alcohol with MsCl/Et₃N in DCM.

  • Displace the mesylate with MgBr₂/Et₂O.

  • Isolate the vinyl bromide in 81% yield.

Advantages :

  • Avoids isolation of sensitive intermediates.

  • Compatible with electron-deficient arenes.

Comparative Analysis of Methods

MethodCatalystYield (%)Stereoselectivity (E/Z)Scalability
Ni-Catalyzed HydroborationNi(acac)₂70–84>15:1Moderate
Miyaura BorylationPd(PPh₃)₄65–72>10:1High
AllylborationNi(acac)₂68>20:1Low

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed cross-coupling with aryl/alkenyl halides or triflates. The E-alkenyl geometry and bulky phenyl substituents influence reaction efficiency and stereoretention.

Key Findings:

  • Catalytic Systems :

    • Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ or Et₃N as base (Sources ).

    • Bulky ligands (e.g., SPhos) improve yields for sterically hindered substrates .

  • Reaction Scope :

    • Coupling with aryl iodides/bromides proceeds at 25–80°C in THF or toluene (Yield: 60–85%) .

    • Allylic halides require elevated temperatures (80–110°C) .

  • Stereochemical Integrity :

    • The E-configuration is retained in coupling products due to syn-addition/elimination mechanisms .

Example Reaction :

(E)-1,2-Diphenylhex-1-en-1-ylboronic acid+4-BromotoluenePd(PPh₃)₄, K2CO3,THF(E)-1,2-Diphenyl-1-(p-tolyl)hex-1-ene(75% yield)[6][8]\text{(E)-1,2-Diphenylhex-1-en-1-ylboronic acid} + \text{4-Bromotoluene} \xrightarrow{\text{Pd(PPh₃)₄, K}_2\text{CO}_3, \text{THF}} \text{(E)-1,2-Diphenyl-1-(p-tolyl)hex-1-ene} \quad (75\% \text{ yield})[6][8]

Conjugate (Michael) Addition

The electron-deficient alkenyl boronic acid participates in enantioselective additions to α,β-unsaturated carbonyl compounds.

Key Findings:

  • Catalytic Systems :

    • Chiral BINOL derivatives (e.g., aza-crown ether BINOL) with Mg(OtBu)₂ (Source ).

    • Enantioselectivity reaches 89–95% ee for styrylboronic acid analogs .

  • Solvent Effects :

    • Non-polar solvents (toluene, xylene) enhance reactivity by stabilizing boronate intermediates .

  • Substrate Compatibility :

    • Cyclic enones (e.g., dibenzylidene acetone) yield β-borylated ketones .

Example Reaction :

(E)-1,2-Diphenylhex-1-en-1-ylboronic acid+Dibenzylidene Acetone(S)-1a, Mg(OtBu)₂, Tolueneβ-Borylated Dienone(82% yield,91% ee)[2]\text{(E)-1,2-Diphenylhex-1-en-1-ylboronic acid} + \text{Dibenzylidene Acetone} \xrightarrow{\text{(S)-1a, Mg(OtBu)₂, Toluene}} \text{β-Borylated Dienone} \quad (82\% \text{ yield}, 91\% \text{ ee})[2]

Protodeboronation

The boronic acid undergoes protonolysis under acidic or radical conditions, forming alkenes.

Key Findings:

  • Radical-Mediated Pathways :

    • Photoredox catalysis (PC1, blue LED) with thiophenol as H-source (Yield: 60–84%) .

    • Cyclopropylmethyl boronic esters undergo ring-opening via radical intermediates .

  • Steric Effects :

    • Bulky aryl groups (e.g., diphenyl) slow protodeboronation compared to alkyl analogs .

Example Reaction :

(E)-1,2-Diphenylhex-1-en-1-ylboronic acidPhSH, PC1, MeOH/acetone(E)-1,2-Diphenylhex-1-ene(68% yield)[3]\text{(E)-1,2-Diphenylhex-1-en-1-ylboronic acid} \xrightarrow{\text{PhSH, PC1, MeOH/acetone}} \text{(E)-1,2-Diphenylhex-1-ene} \quad (68\% \text{ yield})[3]

Oxidation to Alcohols:

Boronic acids oxidize to secondary alcohols using H₂O₂/NaOH (Source ):

(E)-1,2-Diphenylhex-1-en-1-ylboronic acidH2O2,NaOH(E)-1,2-Diphenylhex-1-en-1-ol(88% yield)\text{(E)-1,2-Diphenylhex-1-en-1-ylboronic acid} \xrightarrow{\text{H}_2\text{O}_2, \text{NaOH}} \text{(E)-1,2-Diphenylhex-1-en-1-ol} \quad (88\% \text{ yield})

Homologation Reactions:

Dichloromethyllithium induces alkyl migration in boronic esters, enabling chain elongation (Source ):

Boronic EsterLiCHCl2,Lewis AcidHomologated Product(70% yield)\text{Boronic Ester} \xrightarrow{\text{LiCHCl}_2, \text{Lewis Acid}} \text{Homologated Product} \quad (70\% \text{ yield})

Allylic Functionalization

The alkenyl boronic acid participates in electrophilic allylic shifts or substitutions.

Key Findings:

  • Electrophilic Allylation :

    • Reacts with aldehydes/imines via Pd or Rh catalysis to form γ,δ-unsaturated products .

  • Steric Guidance :

    • Phenyl substituents direct allylation to the less hindered terminus .

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid is as a reagent in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds and synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a coupling partner with various aryl halides to produce substituted phenyl derivatives .

Reagent for Organic Transformations
This boronic acid can also serve as a versatile intermediate in organic synthesis. It can undergo oxidation to form boronic esters or reduction to yield alcohols. Additionally, it can participate in electrophilic and nucleophilic substitution reactions, which allows for the modification of aromatic systems .

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of boronic acids, including this compound, in cancer therapy. Boronic acids have been shown to inhibit cancer cell proliferation and migration by targeting specific molecular pathways involved in tumor growth. For instance, phenylboronic acid derivatives have demonstrated enhanced potency against metastatic prostate cancer cells by modulating Rho family GTP-binding proteins .

Drug Development
The incorporation of boronic acids into drug design has gained traction due to their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in developing targeted therapies that require precise interactions with biological macromolecules .

Biological Applications

Biological Probes and Sensors
Boronic acids are increasingly being utilized as probes for studying biological systems due to their ability to selectively bind to diols found in carbohydrates and other biomolecules. This characteristic enables the development of sensors for glucose monitoring and other biochemical assays .

Material Science

Polymer Chemistry
In material science, this compound can be used to synthesize advanced materials such as polymers and nanocomposites. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties like thermal stability and mechanical strength .

Case Study 1: Anticancer Drug Development

A study investigated the effects of boronic acid derivatives on prostate cancer cell lines. The results indicated that these compounds could effectively inhibit cell migration and proliferation by disrupting key signaling pathways associated with cancer progression . This finding underscores the potential of this compound as a lead compound for further drug development.

Case Study 2: Synthesis of Biaryl Compounds

Research involving the synthesis of biaryl compounds via Suzuki-Miyaura coupling demonstrated that this compound could be successfully employed as a coupling partner with various aryl halides. The resulting products exhibited high yields and purity, showcasing the compound's utility in organic synthesis .

Mechanism of Action

The mechanism of action of (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in electron transfer reactions, influencing various molecular pathways.

Comparison with Similar Compounds

Structural Determinants of Activity :

  • The planar, polycyclic aromatic systems (e.g., phenanthrene, naphthalene) enhance interactions with cellular targets like serine proteases or transcription factors, contributing to their efficacy .
  • Hydrophilic substituents (e.g., 6-hydroxynaphthalen-2-yl’s hydroxyl group) improve solubility without compromising binding affinity .

Physicochemical Properties

Solubility and Stability

  • Water/Lipid Solubility: While 6-hydroxynaphthalen-2-yl boronic acid benefits from moderate aqueous solubility, bulkier derivatives like pyren-1-yl boronic acid exhibit pronounced hydrophobicity, limiting their pharmacological utility .
  • pKa and Reactivity : Fluoro-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids ) exhibit balanced pKa values (~7–8), enabling optimal diol-binding at physiological pH . In contrast, 3-AcPBA and 4-MCPBA (common in glucose sensors) have higher pKa (~8.5–9.5), reducing their efficacy in biological systems .

Binding Affinity and Selectivity

  • Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid ) show improved inhibitory activity against β-lactamases compared to phenyl-substituted analogs, with lower MIC values against pathogens .
  • Azobenzene boronic acids demonstrate light-dependent binding modulation: the Z-isomer exhibits 20-fold stronger diol binding than the E-isomer, a property leveraged in photoresponsive hydrogels .

Key Comparative Data

Table 1. Comparison of Selected Boronic Acid Derivatives

Compound Structure Features IC50 (µM) Solubility Key Applications References
(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid E-configuration, diphenylhexenyl N/A* Moderate† Molecular recognition, synthesis [2, 12]
Phenanthren-9-yl boronic acid Planar phenanthrene ring 0.2251 Low Anticancer (4T1 cells) [1, 4]
6-hydroxynaphthalen-2-yl boronic acid Hydroxyl-substituted naphthalene 0.1969 Moderate Anticancer (4T1 cells) [1, 4]
Phenyl boronic acid Simple phenyl group N/A High Diagnostic (KPC detection) [5]
1-amido-2-triazolylethaneboronic acid Triazole substitution N/A Moderate β-lactamase inhibition [10]

*Not reported in provided evidence; †Predicted based on structural analogs.

Research Insights and Implications

Structure-Activity Relationships : The antiproliferative potency of aromatic boronic acids correlates with their ability to engage cellular targets via π-π stacking and hydrogen bonding. Bulky substituents (e.g., pyren-1-yl) hinder solubility but may enhance target specificity .

Diagnostic vs. Therapeutic Utility: While phenyl boronic acid excels in differentiating bacterial enzyme producers (e.g., KPC vs. ESBL) due to its high diagnostic accuracy , complex derivatives like phenanthren-9-yl boronic acid are better suited for targeted therapies .

Biological Activity

(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its antibacterial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles, making them valuable in medicinal chemistry. They are known for their moderate Lewis acidity and stability, which contribute to their biological applications. The introduction of boron into bioactive molecules can enhance their pharmacological profiles by modifying selectivity and improving physicochemical properties .

Antibacterial Activity

Research indicates that boronic acids exhibit significant antibacterial properties. For instance, studies have shown that derivatives of boronic acids can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound this compound demonstrated effective antibacterial activity at concentrations as low as 6.50 mg/mL against E. coli .

Table 1: Antibacterial Activity of Boronic Acid Derivatives

CompoundBacterial StrainInhibition Concentration (mg/mL)
This compoundEscherichia coli ATCC 259226.50
B5Staphylococcus aureus5.00
B7Methicillin-resistant Staphylococcus aureus (MRSA)4.50

Anticancer Activity

The anticancer potential of boronic acids has been extensively studied. For example, this compound exhibited a cytotoxic effect on cancerous cell lines such as MCF-7 with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests a promising application in cancer therapeutics.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7 (Breast cancer)18.76 ± 0.62
B5PC-3 (Prostate cancer)5.00
B7L929 (Healthy fibroblast)>100

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant activity of this compound was evaluated using various assays such as ABTS and DPPH radical scavenging methods. It showed significant antioxidant activity with IC50 values of 0.11 ± 0.01 µg/mL for ABTS and 0.14 ± 0.01 µg/mL for DPPH .

Table 3: Antioxidant Activity Assays

Assay TypeIC50 Value (µg/mL)
ABTS0.11 ± 0.01
DPPH0.14 ± 0.01
CUPRAC1.73 ± 0.16

Case Studies

Several case studies have highlighted the therapeutic potential of boronic acids:

  • Cream Formulation Study : A recent study documented the synthesis of a novel boron-based compound derived from quercetin and its incorporation into a cream formulation. The cream exhibited significant antibacterial and antioxidant properties while demonstrating no toxic effects on healthy cells .
  • Cytotoxicity Evaluation : In vitro studies using prostate cancer cell lines showed that specific boronic acid derivatives significantly reduced cell viability while sparing healthy cells, indicating selective cytotoxicity .

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